molecular formula C18H23NO7 B1256052 Adonifoline CAS No. 115712-88-4

Adonifoline

Cat. No.: B1256052
CAS No.: 115712-88-4
M. Wt: 365.4 g/mol
InChI Key: MYOFCWPLRKBPJD-AQYQBICXSA-N
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Description

Adonifoline is a rare natural compound that belongs to the class of carbamate alkaloids. . This compound has garnered attention due to its potential pharmacological activities, particularly in the field of cardiovascular health.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Adonifoline plays a significant role in biochemical reactions, particularly in the liver. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are responsible for its metabolic activation. The compound undergoes bioactivation to form reactive metabolites that can bind to cellular macromolecules, leading to hepatotoxicity . Additionally, this compound interacts with glutathione, a critical antioxidant, leading to the formation of glutathione conjugates . These interactions highlight the compound’s potential to cause oxidative stress and cellular damage.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, this compound induces cytotoxicity by disrupting cellular metabolism and causing oxidative stress . The compound affects cell signaling pathways, including the activation of stress-activated protein kinases and the inhibition of cell survival pathways . This compound also influences gene expression by upregulating genes involved in oxidative stress response and downregulating genes associated with cell survival . These cellular effects contribute to the compound’s hepatotoxic properties.

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by cytochrome P450 enzymes to form reactive metabolites . These metabolites can covalently bind to cellular proteins, DNA, and other macromolecules, leading to cellular damage and apoptosis . This compound also inhibits the activity of key enzymes involved in cellular detoxification, such as glutathione S-transferase . This inhibition further exacerbates oxidative stress and cellular damage. Additionally, this compound can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. This compound is relatively stable under physiological conditions, but its reactive metabolites can accumulate over time, leading to sustained cellular damage . Long-term exposure to this compound in in vitro and in vivo studies has shown persistent oxidative stress, mitochondrial dysfunction, and apoptosis . These temporal effects highlight the importance of monitoring this compound’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild oxidative stress and cellular damage . At higher doses, the compound’s hepatotoxic effects become more pronounced, leading to severe liver damage and apoptosis . Threshold effects have been observed, where a specific dosage level triggers a significant increase in toxicity. Additionally, high doses of this compound can cause systemic toxicity, affecting other organs and tissues . These dosage effects underscore the importance of determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily in the liver. The compound undergoes phase I and phase II metabolic processes, including oxidation, reduction, and conjugation reactions . Cytochrome P450 enzymes play a crucial role in the bioactivation of this compound, leading to the formation of reactive metabolites . These metabolites can undergo further conjugation with glutathione, glucuronic acid, or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound highlight its potential to cause oxidative stress and cellular damage through the formation of reactive intermediates.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, this compound can bind to cellular proteins and macromolecules, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to cellular components . These transport and distribution mechanisms play a crucial role in determining the compound’s cellular effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . This compound’s localization to the mitochondria is particularly significant, as it can induce mitochondrial dysfunction and oxidative stress . Additionally, the compound’s interaction with nuclear proteins can affect gene expression and cellular signaling pathways . The subcellular localization of this compound highlights its potential to cause cellular damage through multiple mechanisms.

Preparation Methods

Adonifoline can be extracted from the Adonis vernalis plant. The general extraction method involves solvent extraction, followed by separation and purification The specific preparation method may vary depending on the researcher and experimental conditions

Chemical Reactions Analysis

Adonifoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. Detailed studies on the specific reaction pathways and products of this compound are limited, necessitating further research.

Scientific Research Applications

Adonifoline has shown potential in several scientific research applications:

Comparison with Similar Compounds

Adonifoline is compared with other pyrrolizidine alkaloids, such as senecionine and retrorsine. These compounds share similar chemical structures but differ in their pharmacokinetic behavior and toxicity. For instance, senecionine has been found to have more potent toxicity compared to this compound . The unique properties of this compound, such as its specific pharmacological activities and lower toxicity, distinguish it from other similar compounds.

Conclusion

This compound is a rare and intriguing compound with potential applications in various scientific fields. Its unique chemical structure and pharmacological activities make it a subject of interest for further research. Understanding its preparation methods, chemical reactions, and mechanism of action will contribute to the development of new therapeutic strategies and industrial applications.

Properties

IUPAC Name

(1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOFCWPLRKBPJD-AQYQBICXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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